A Technical Guide to the Precise Characterization of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3: Exact Mass and Molecular Weight
A Technical Guide to the Precise Characterization of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3: Exact Mass and Molecular Weight
This guide provides an in-depth exploration of the fundamental concepts of exact mass and molecular weight, utilizing 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 as a case study. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for the precise characterization of isotopically labeled compounds.
Introduction: The Critical Distinction Between Exact Mass and Molecular Weight
In the realm of analytical chemistry and drug development, precision is paramount. The terms "exact mass" and "molecular weight" are often used interchangeably, yet they represent distinct and fundamentally different concepts. Understanding this difference is crucial for accurate molecular formula determination, structural elucidation, and quantitative analysis, particularly when dealing with isotopically labeled compounds such as 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3.
-
Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's constituent atoms, taking into account the natural abundance of their isotopes.[1] It is expressed in Daltons (Da) or atomic mass units (amu) and is the value typically found on chemical supplier labels and used in stoichiometric calculations for bulk materials.
-
Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant isotope of each element.[1][2] This value is determined using the precise mass of these specific isotopes. High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of individual ions, providing a powerful tool for determining the elemental composition of a molecule.[3]
For 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, the presence of deuterium (²H or D), a stable isotope of hydrogen, makes the distinction between these two mass values particularly relevant.
Theoretical Calculation: A Tale of Two Masses
The molecular formula for 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is C₁₀H₁₅D₃O₄.
Calculating the Molecular Weight
To calculate the molecular weight, we use the standard atomic weights of each element, which are the weighted averages of their natural isotopes.
| Element | Atomic Weight (amu) | Count | Total Contribution |
| Carbon (C) | 12.011 | 10 | 120.11 |
| Hydrogen (H) | 1.008 | 15 | 15.12 |
| Deuterium (D) | 2.014 | 3 | 6.042 |
| Oxygen (O) | 15.999 | 4 | 63.996 |
| Total | 205.268 |
Thus, the molecular weight of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is approximately 205.27 g/mol . This aligns with the information provided by chemical suppliers.[4]
Calculating the Exact Mass
For the exact mass, we use the mass of the most abundant isotope for each element.[2] For carbon, this is ¹²C; for hydrogen, ¹H; for deuterium, ²H; and for oxygen, ¹⁶O.
| Element | Isotope | Exact Mass (amu)[2][5][6] | Count | Total Contribution |
| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |
| Hydrogen | ¹H | 1.007825 | 15 | 15.117375 |
| Deuterium | ²H | 2.014102 | 3 | 6.042306 |
| Oxygen | ¹⁶O | 15.994915 | 4 | 63.979660 |
| Total | 205.139341 |
Therefore, the exact mass of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is 205.1393 Da . This is the value that would be experimentally determined using high-resolution mass spectrometry.
The Role of Deuteration in Drug Development
The strategic incorporation of deuterium into drug candidates, a process known as deuteration, is a valuable tool in medicinal chemistry.[7] Deuterated compounds can exhibit an improved metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage.[8] This can lead to increased drug exposure, reduced formation of toxic metabolites, and an overall improved therapeutic window.[7][9] Deuterated carboxylic acids are of particular interest as the carboxylic acid moiety is a common functional group in many pharmaceuticals.[10][11]
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry
The following protocol outlines a general procedure for the determination of the exact mass of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument.
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of the exact mass of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 by LC-HRMS.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3.
-
Dissolve the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[12]
-
Perform serial dilutions of the stock solution with the initial mobile phase to achieve a final working concentration in the range of 1-10 µg/mL.
-
Transfer the final solution to an autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable for the separation of small organic acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Mass Analyzer: Operate the mass spectrometer (e.g., Orbitrap, Q-TOF) in full scan mode with a high resolving power (e.g., >60,000 FWHM).[1]
-
Mass Range: Set the scan range to include the expected m/z of the deprotonated molecule ([M-H]⁻), for instance, m/z 100-500.
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines, either through external or internal calibration (lock mass), to achieve high mass accuracy.[13]
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Identify the m/z value of the most intense ion in the isotopic cluster for the deprotonated molecule ([M-H]⁻).
-
Compare the experimentally measured exact mass with the theoretically calculated exact mass (205.1393 Da for the neutral molecule, so the expected [M-H]⁻ would be approximately 204.1320 Da).
-
The mass accuracy should ideally be within 5 ppm.
-
Summary of Key Data
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₅D₃O₄ | Supplier Data[4] |
| Molecular Weight | 205.27 g/mol | Calculated/Supplier Data[4] |
| Calculated Exact Mass | 205.1393 Da | Calculated |
| Expected [M-H]⁻ Ion (Exact Mass) | 204.1320 Da | Calculated |
Conclusion
The precise characterization of isotopically labeled compounds is a cornerstone of modern drug discovery and development. A thorough understanding of the distinction between molecular weight and exact mass is essential for the accurate interpretation of analytical data. While molecular weight is a useful parameter for bulk properties, the exact mass, determined by high-resolution mass spectrometry, provides the high-fidelity information required for molecular formula confirmation and structural elucidation. The methodologies outlined in this guide provide a robust framework for the accurate determination of the exact mass of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3, a process that is broadly applicable to other small molecules in the pharmaceutical pipeline.
References
-
Chen, P., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]
-
Masses - MSU chemistry. (n.d.). Retrieved from [Link]
-
Exact Masses of the Elements and Isotopic Abundances - Scientific Instrument Services. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure. (n.d.). Retrieved from [Link]
-
Chen, P., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ACS Publications. [Link]
-
Exact Masses of Common Elements and Isotopes. (n.d.). Retrieved from [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
2.1: Isotopes and Atomic Mass - Chemistry LibreTexts. (2019). Retrieved from [Link]
-
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias - PMC. (2021). Metabolites. [Link]
-
Li, N., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. RSC Publishing. [Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. (n.d.). Retrieved from [Link]
-
The Application of Deuteration Strategy in Drug Design - ResearchGate. (n.d.). Retrieved from [Link]
-
An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff - ResearchGate. (2018). Contributions to Tobacco & Nicotine Research. [Link]
-
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 - 惠诚生物. (n.d.). Retrieved from [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Retrieved from [Link]
-
Exact Mass Calculator, Single Isotope Version - Scientific Instrument Services. (n.d.). Retrieved from [Link]
-
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography - Preprints.org. (2025). Preprints.org. [Link]
-
Standard Operating Procedure (SOP) | Mass Spectrometry - ehs.uci.edu. (n.d.). Retrieved from [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
( R,R )-2- t -Butyl-5-methyl-1,3-dioxolan-4-one - ResearchGate. (n.d.). Retrieved from [Link]
-
(R,R)‐2‐tert‐Butyl‐5‐methyl‐1,3‐dioxolan‐4‐one - DOI. (2007). Encyclopedia of Reagents for Organic Synthesis. [Link]
Sources
- 1. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Masses [www2.chemistry.msu.edu]
- 6. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 9. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00528F [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 13. rsc.org [rsc.org]
